molecular formula C7H6ClN3O B1457224 4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one CAS No. 1226804-06-3

4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one

Cat. No. B1457224
Key on ui cas rn: 1226804-06-3
M. Wt: 183.59 g/mol
InChI Key: FRTZJZDPQWFPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08148387B2

Procedure details

Add 4-chloro-5,7-dihydro-pyrrolo[2,3-d]pyrimidin-6-one (0.4 g; 0.0023 mol; 1.0 equiv) in THF (15 mL) and cool to −78° C. under an argon atmosphere. Add drop-wise lithium hexamethyldisilazide (4.7 mL; 0.0047 mol; 2.0 equiv; 1 M in THF). Stir the reaction at −78° C. for 30 min. Add drop-wise methyl iodide (0.29 mL; 0.0047 mol; 2.0 equiv), allow the reaction temperature to come to −20° C. slowly and stir at −20° C. for 2 h. Quench the reaction with saturated ammonium chloride aqueous and extract with EA. Evaporate the organic layer to give the title compound (0.24 g; 41.38%).
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Quantity
0.29 mL
Type
reactant
Reaction Step Three
Yield
41.38%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]2[CH2:10][C:9](=[O:11])[NH:8][C:4]=2[N:5]=[CH:6][N:7]=1.[CH3:12][Si](C)(C)[N-][Si](C)(C)C.[Li+].CI>C1COCC1>[Cl:1][C:2]1[C:3]2[CH:10]([CH3:12])[C:9](=[O:11])[NH:8][C:4]=2[N:5]=[CH:6][N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)NC(C2)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.7 mL
Type
reactant
Smiles
C[Si]([N-][Si](C)(C)C)(C)C.[Li+]
Step Three
Name
Quantity
0.29 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction at −78° C. for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to come to −20° C.
STIRRING
Type
STIRRING
Details
stir at −20° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Quench
CUSTOM
Type
CUSTOM
Details
the reaction with saturated ammonium chloride aqueous
EXTRACTION
Type
EXTRACTION
Details
extract with EA
CUSTOM
Type
CUSTOM
Details
Evaporate the organic layer

Outcomes

Product
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)NC(C2C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g
YIELD: PERCENTYIELD 41.38%
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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